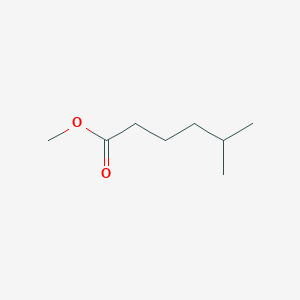

Methyl 5-methylhexanoate

Vue d'ensemble

Description

Methyl 5-methylhexanoate: is an organic compound with the molecular formula C8H16O2 . It is a methyl ester derivative of 5-methylhexanoic acid. This compound is commonly used in various industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : Methyl 5-methylhexanoate can be synthesized through the esterification of 5-methylhexanoic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction conditions often involve heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to ensure maximum yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Acidic Hydrolysis

Methyl 5-methylhexanoate undergoes hydrolysis in acidic conditions (e.g., HCl in aqueous ethanol) to yield 5-methylhexanoic acid and methanol :

Basic Hydrolysis

In alkaline conditions (e.g., NaOH), the ester hydrolyzes to form the sodium salt of 5-methylhexanoic acid and methanol :

Enzymatic Resolution

Lipases such as Novozym 435 can catalyze the stereoselective hydrolysis of enantiomeric esters. For this compound, this process may resolve racemic mixtures into optically pure enantiomers, as demonstrated in analogous systems .

Low-Temperature Oxidation (LTC)

Methyl esters, including this compound, exhibit hydroperoxide-dominated chemistry in the LTC regime (550–700 K). Key steps include:

-

Initiation : H-abstraction by hydroxyl radicals (HO- ) or O atoms (from ozone decomposition) .

-

Oxygen Addition : Formation of alkylperoxy radicals (ROO- ), which undergo isomerization to hydroperoxides (ROOH) .

-

Decomposition : Hydroperoxide breakdown into aldehydes, ketones, and hydroxyl radicals .

High-Temperature Oxidation

Above 700 K, oxidation enters the negative temperature coefficient (NTC) regime, where reactivity decreases until ~800 K. This is attributed to competing decomposition pathways and reduced hydroperoxide stability .

Extreme Low-Temperature Chemistry (ELTC)

Ozone-initiated oxidation at ~500 K generates O atoms, which abstract hydrogens from methyl esters. For this compound, branching at the 5-position may stabilize radicals, enhancing ELTC reactivity .

Thermal Decomposition

Pyrolysis of methyl esters can produce methanol, aldehydes, and cyclic ethers. For this compound, branching may alter decomposition pathways. For example:

Experimental data for methyl hexanoate shows methanol formation peaks in LTC and high-temperature regimes, suggesting competing pathways . Structural branching in this compound may shift these peaks or alter product distributions.

Rate Constants for O-Atom Abstraction

A theoretical study on methyl esters reveals increasing reactivity with carbon chain length. For methyl hexanoate (C6), the rate constant for O-atom abstraction at 500 K is 4.78 × 10⁻¹³ cm³ mol⁻¹ s⁻¹ . While direct data for this compound is unavailable, branching likely increases this rate due to radical stabilization.

| Reaction | Rate Constant (500 K) | Source |

|---|---|---|

| Methyl hexanoate + O | 4.78 × 10⁻¹³ | |

| Methyl pentanoate + O | 4.57 × 10⁻¹³ |

Applications De Recherche Scientifique

Methyl 5-methylhexanoate serves as a building block in organic synthesis. It can be utilized in the synthesis of various compounds, including pharmaceuticals and agrochemicals. For instance, it has been involved in the synthesis of (S)-3-aminomethyl-5-methylhexanoic acid, a precursor for the anticonvulsant drug pregabalin .

Pharmaceutical Applications

The compound is particularly significant in the pharmaceutical industry due to its role as an intermediate in the production of biologically active molecules. Pregabalin, derived from this compound, is used to treat epilepsy, neuropathic pain, and anxiety disorders. The synthesis of this compound often requires high optical purity, which can be achieved through enzymatic methods or asymmetric hydrogenation techniques .

Biofuels and Energy Production

As a fatty acid methyl ester, this compound has potential applications in biofuels. Its properties make it suitable for use as a biodiesel component, contributing to renewable energy sources. Research has shown that fatty acid esters can improve the combustion characteristics of fuels .

Case Study 1: Synthesis of Pregabalin

A notable study detailed an efficient method for synthesizing (S)-(+)-3-aminomethyl-5-methylhexanoic acid from this compound through asymmetric hydrogenation. This method emphasizes the importance of chirality in pharmaceutical applications and showcases the compound's utility in producing high-value drugs .

Case Study 2: Oxidation Modeling

Research on the oxidation of methyl esters, including this compound, was conducted to understand its combustion properties better. The study utilized advanced modeling techniques to predict reaction pathways and product formation under various conditions, highlighting its relevance in energy applications .

Mécanisme D'action

The mechanism of action of methyl 5-methylhexanoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways. The ester functional group allows it to participate in hydrolysis and transesterification reactions, which are crucial for its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl hexanoate: Similar in structure but lacks the methyl group at the fifth position.

Ethyl hexanoate: An ester of hexanoic acid with ethanol instead of methanol.

Propyl hexanoate: An ester of hexanoic acid with propanol.

Uniqueness: : Methyl 5-methylhexanoate is unique due to the presence of the methyl group at the fifth position, which influences its chemical reactivity and physical properties. This structural difference can affect its boiling point, solubility, and interaction with other molecules .

Activité Biologique

Methyl 5-methylhexanoate (CAS Number: 2177-83-5) is an ester derived from 5-methylhexanoic acid and methanol. This compound has garnered attention for its potential biological activities, particularly in the fields of chemistry, biology, and medicine. Its unique structure, characterized by a methyl group at the fifth carbon of the hexanoate chain, influences its chemical reactivity and biological interactions.

Synthesis Methods

This compound is typically synthesized through the esterification of 5-methylhexanoic acid with methanol. This reaction generally requires an acid catalyst (e.g., sulfuric acid) and is performed under reflux conditions to enhance yield. In industrial applications, large-scale esterification processes are employed, utilizing reactors with reflux condensers for maximum efficiency.

Chemical Reactions

The compound can undergo various chemical reactions:

- Hydrolysis : In acidic or basic conditions, it can be hydrolyzed to yield 5-methylhexanoic acid and methanol.

- Reduction : Using reducing agents like lithium aluminum hydride, it can be converted to 5-methylhexanol.

- Transesterification : It can react with other alcohols to form different esters.

Comparison with Similar Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | C8H16O2 | Methyl group at C5 influences reactivity |

| Methyl hexanoate | C7H14O2 | Lacks methyl group at C5 |

| Ethyl hexanoate | C8H16O2 | Ethanol instead of methanol |

| Propyl hexanoate | C9H18O2 | Propanol instead of methanol |

This compound exhibits biological activity primarily through its interactions with enzymes and receptors in metabolic pathways. The ester functional group allows it to participate in hydrolysis and transesterification reactions, which are crucial for its biological effects.

Potential Biological Effects

Toxicological Profile

Research indicates that this compound is generally regarded as safe when used in food products. Toxicological assessments have shown that it does not exhibit significant genotoxicity or mutagenicity in standard assays .

Safety Assessments

- Skin Sensitization : Studies suggest it has a low potential for skin sensitization, with a No Expected Sensitization Induction Level (NESIL) established at 4700 μg/cm² .

- Reproductive Toxicity : Current data indicate no significant reproductive toxicity concerns associated with its use .

Case Study 1: Oxidation Modeling

A study focused on the oxidation of methyl esters, including this compound, was conducted using a jet-stirred reactor. The research aimed to validate kinetic mechanisms for the oxidation processes of these compounds under varying temperature conditions (500 to 1100 K). Results indicated the formation of over 30 reaction products, showcasing the complexity of reactions involving methyl esters .

Case Study 2: Flavoring Applications

In flavoring applications, this compound has been utilized effectively in food products such as cheeses and fruit flavors. Its organoleptic properties contribute to a desirable flavor profile without overpowering other ingredients .

Propriétés

IUPAC Name |

methyl 5-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5-4-6-8(9)10-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHVFMBDCWCBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334185 | |

| Record name | Methyl 5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-83-5 | |

| Record name | Hexanoic acid, 5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methylhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.